4-(1H-indol-3-ylmethyl)-2-sulfanyl-1,4-dihydroimidazol-5-one
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Overview
Description
The compound with the identifier “4-(1H-indol-3-ylmethyl)-2-sulfanyl-1,4-dihydroimidazol-5-one” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound with the identifier “4-(1H-indol-3-ylmethyl)-2-sulfanyl-1,4-dihydroimidazol-5-one” involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical structure.
Industrial Production Methods: Industrial production methods for the compound with the identifier “this compound” are designed to scale up the synthesis process while maintaining the purity and yield of the compound. These methods may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: The compound with the identifier “4-(1H-indol-3-ylmethyl)-2-sulfanyl-1,4-dihydroimidazol-5-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction pathway and conditions. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.
Scientific Research Applications
The compound with the identifier “4-(1H-indol-3-ylmethyl)-2-sulfanyl-1,4-dihydroimidazol-5-one” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe or tool for investigating biological processes. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it has applications in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of the compound with the identifier “4-(1H-indol-3-ylmethyl)-2-sulfanyl-1,4-dihydroimidazol-5-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in the observed effects. Detailed studies on the molecular targets and pathways are essential for understanding the compound’s biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: The compound with the identifier “4-(1H-indol-3-ylmethyl)-2-sulfanyl-1,4-dihydroimidazol-5-one” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may share common functional groups or structural motifs, but they can differ in their reactivity, stability, and biological activity.
Uniqueness: The uniqueness of the compound with the identifier “this compound” lies in its specific chemical structure and the resulting properties. This uniqueness can make it particularly valuable for certain applications where other compounds may not be as effective.
Conclusion
The compound with the identifier “this compound” is a chemically significant entity with diverse applications in scientific research and industry
Properties
IUPAC Name |
4-(1H-indol-3-ylmethyl)-2-sulfanyl-1,4-dihydroimidazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLRRPKKFHUEEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=N3)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=N3)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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